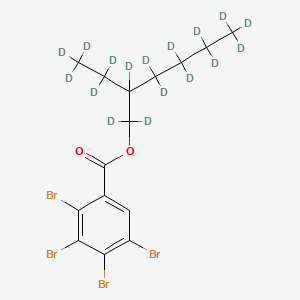

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H18Br4O2 |

|---|---|

Molekulargewicht |

567.0 g/mol |

IUPAC-Name |

[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate |

InChI |

InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D |

InChI-Schlüssel |

HVDXCGSGEQKWGB-BVKQVPBCSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |

Kanonische SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17: Properties, Synthesis, and Application as an Internal Standard

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 (EH-TBB-d17), a deuterated internal standard essential for the accurate quantification of the emerging brominated flame retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EH-TBB). This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring. It details the rationale for its use, outlines its synthesis, and provides in-depth, field-proven insights into its application in analytical methodologies, particularly isotope dilution mass spectrometry. The guide includes detailed experimental protocols, data presentation in tabular and graphical formats, and a thorough discussion of the toxicological relevance of the parent compound.

Introduction: The Need for a Reliable Internal Standard for an Emerging Contaminant

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a key component of several commercial flame retardant mixtures, such as Firemaster 550, which were introduced as replacements for phased-out polybrominated diphenyl ethers (PBDEs). These additive flame retardants are incorporated into a wide array of consumer products, including polyurethane foams in furniture and baby products, to meet fire safety standards. However, their additive nature allows them to leach into the environment, leading to widespread contamination of indoor dust and, consequently, human exposure[1][2].

Concerns over the potential health effects of EH-TBB are growing. Toxicological studies have suggested that EH-TBB may pose a moderate hazard for neurological, developmental, and reproductive toxicities. The primary metabolite of EH-TBB, 2,3,4,5-tetrabromobenzoic acid (TBBA), has been shown to exhibit anti-estrogenic and anti-androgenic activities. Given its prevalence and potential for adverse health effects, robust and accurate analytical methods are imperative for monitoring human exposure and environmental contamination levels.

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantification of trace organic contaminants. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The deuterated analog, this compound (EH-TBB-d17), serves this critical role. By adding a known amount of EH-TBB-d17 to a sample at the beginning of the analytical workflow, it compensates for variations in extraction efficiency, matrix effects, and instrumental response, thereby ensuring the highest degree of accuracy and precision in the final measurement.

Physicochemical Properties

The fundamental chemical properties of EH-TBB-d17 and its non-deuterated analog are summarized in Table 1. The deuteration of the 2-ethylhexyl group results in a predictable increase in molecular weight. It is important to note that many of the physical properties listed for the deuterated compound are predicted based on the non-deuterated form, as extensive experimental data for the deuterated standard is not widely available.

| Property | 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EH-TBB) | This compound (EH-TBB-d17) | Source |

| CAS Number | 183658-27-7 | 1794752-19-4 | [3] |

| Molecular Formula | C₁₅H₁₈Br₄O₂ | C₁₅HD₁₇Br₄O₂ | [3] |

| Molecular Weight | 549.9 g/mol | 567.02 g/mol | [3] |

| Appearance | Oil / Liquid | Not specified (typically supplied in solution) | [4] |

| Boiling Point | 477.5 ± 40.0 °C (Predicted) | Not determined | [4] |

| Density | 1.785 ± 0.06 g/cm³ (Predicted) | Not determined | [4] |

| Solubility | Soluble in Chloroform, DMSO, Methanol (Slightly) | Soluble in organic solvents such as toluene | [4] |

| Storage | Store at room temperature, sealed in dry conditions | Typically stored at -20°C in solution |

Synthesis of this compound

While the precise, proprietary synthesis methods for commercially available standards are not public, a plausible synthetic route for EH-TBB-d17 can be delineated based on established organic chemistry principles. The synthesis involves two primary stages: the preparation of deuterated 2-ethylhexanol and its subsequent esterification with 2,3,4,5-tetrabromobenzoic acid.

Synthesis of 2-Ethylhexanol-d17

The synthesis of the deuterated alcohol is the key step. A common industrial route to 2-ethylhexanol is through the aldol condensation of n-butyraldehyde, followed by hydrogenation[5][6][7][8]. A deuterated version could be achieved by using deuterated precursors and reagents. For example, starting with deuterated propylene, one could perform hydroformylation to obtain deuterated n-butyraldehyde, which would then proceed through the established aldol condensation and hydrogenation steps using deuterium gas.

Esterification

The final step is the esterification of 2,3,4,5-tetrabromobenzoic acid with the synthesized 2-ethylhexanol-d17. This is typically an acid-catalyzed reaction.

Conceptual Workflow for EH-TBB-d17 Synthesis:

Caption: Conceptual synthesis pathway for EH-TBB-d17.

Analytical Methodology: Isotope Dilution GC-MS/MS

The following section outlines a comprehensive, self-validating protocol for the analysis of EH-TBB in house dust using EH-TBB-d17 as an internal standard, employing gas chromatography-tandem mass spectrometry (GC-MS/MS). This approach offers high sensitivity and selectivity.

Rationale for Methodological Choices

-

Matrix: House dust is a primary reservoir for flame retardants and a significant route of human exposure.

-

Extraction: Ultrasonic extraction is chosen for its efficiency in extracting semi-volatile compounds from solid matrices.

-

Cleanup: A multi-layered silica gel column is employed to remove lipids and other matrix interferences that can affect GC-MS performance.

-

Analysis: GC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity, minimizing the potential for false positives.

Experimental Protocol

Step 1: Sample Preparation and Extraction

-

Accurately weigh approximately 100 mg of sieved house dust into a glass centrifuge tube.

-

Spike the sample with a known amount of EH-TBB-d17 solution (e.g., 50 ng).

-

Add 10 mL of a 1:1 mixture of hexane and dichloromethane.

-

Vortex for 1 minute to ensure thorough mixing.

-

Place the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to pellet the dust particles.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction (steps 3-7) two more times, combining the supernatants.

-

Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

Step 2: Sample Cleanup

-

Prepare a multi-layered silica gel column by packing a glass column with glass wool, followed by 2 g of activated silica, 4 g of 44% sulfuric acid-impregnated silica, and 1 g of anhydrous sodium sulfate.

-

Pre-rinse the column with 10 mL of hexane.

-

Load the concentrated sample extract onto the column.

-

Elute the target analytes with 20 mL of a 1:1 mixture of hexane and dichloromethane.

-

Collect the eluate and concentrate to a final volume of 100 µL under a gentle stream of nitrogen.

-

Add a recovery standard (e.g., PCB 209) to assess instrumental performance.

Step 3: GC-MS/MS Analysis

-

GC System: Agilent 8890 GC (or equivalent)

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Injector: Splitless mode, 280 °C

-

Oven Program: 100 °C (hold 2 min), ramp to 200 °C at 25 °C/min, then ramp to 320 °C at 10 °C/min (hold 10 min).

-

MS System: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series)

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 2: Suggested MRM Transitions for EH-TBB and EH-TBB-d17

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| EH-TBB | 437 | 79 | 81 | 30 |

| 439 | 79 | 81 | 30 | |

| EH-TBB-d17 | 454 | 79 | 81 | 30 |

Note: The precursor ion for EH-TBB corresponds to the [M-C₈H₁₇O]⁺ fragment. The d17-labeled standard will have a corresponding mass shift. Product ions correspond to the bromine isotopes. These transitions should be optimized on the specific instrument used.

Data Analysis and Quality Control

Quantification is based on the ratio of the peak area of the native EH-TBB to the peak area of the EH-TBB-d17 internal standard. A multi-point calibration curve is constructed using standards containing known amounts of native EH-TBB and a constant amount of EH-TBB-d17.

Self-Validating System:

-

Procedural Blanks: Analyzed with each batch to check for background contamination.

-

Matrix Spikes: A pre-extraction spike of native EH-TBB into a duplicate sample to assess matrix effects and recovery.

-

Standard Reference Materials (SRMs): Analysis of a certified reference material (e.g., NIST SRM 2585 for organic contaminants in house dust) to verify method accuracy.

-

Ion Ratio Confirmation: The ratio of the two product ions for each analyte should be within a specified tolerance (e.g., ±20%) of the ratio observed in the calibration standards.

Workflow Diagram for EH-TBB Analysis:

Caption: Analytical workflow for EH-TBB in house dust.

Expected Mass Spectral Fragmentation

A key fragmentation pathway for EH-TBB is the loss of the 2-ethylhexyl group, leading to the formation of the tetrabromobenzoyl cation. However, a more prominent fragmentation is the cleavage of the C-O bond of the ester, with the charge retained on the tetrabromobenzoyl moiety, resulting in a characteristic isotopic cluster. Further fragmentation of the 2-ethylhexyl group is also expected.

Predicted Fragmentation Diagram:

Caption: Predicted major fragmentation pathways for EH-TBB-d17 in EI-MS.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of its corresponding emerging flame retardant in environmental and biological matrices. Its use in isotope dilution mass spectrometry provides a self-validating system that ensures the highest quality of analytical data. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed, robust analytical protocol for its application. As the scientific community continues to investigate the environmental fate and toxicological effects of EH-TBB, the availability and proper use of its deuterated internal standard will be paramount in generating the data needed to inform risk assessments and potential regulatory actions.

References

- PubChem. (n.d.). 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate. National Center for Biotechnology Information.

- Currenta GmbH & Co. OHG. (2016). Appearance, Spectral Data and Mass Spectrometry by GC-MS of Bis(2-ethylhexyl)

- SIELC Technologies. (2018). 2-Ethylhexyl benzoate.

- Royal Society of Chemistry. (n.d.).

- Liang, N., Zhang, X., Wang, Y., & Li, Z. (2015). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Green Chemistry, 17(8), 4468-4476.

- Semantic Scholar. (n.d.).

- Peng, H., et al. (2017). Hydroxylated 2-Ethylhexyl tetrabromobenzoate isomers in house dust and their agonistic potencies with several nuclear receptors. Environmental Pollution, 226, 144-152.

- Peng, H., et al. (2015). Detection, Identification, and Quantification of Hydroxylated Bis(2-ethylhexyl)-Tetrabromophthalate Isomers in House Dust. Environmental Science & Technology, 49(6), 3624-3631.

- Google Patents. (n.d.). Process for the production of 2-ethylhexanol.

- Wellington Laboratories. (2013). NEW MASS-LABELLED REFERENCE STANDARDS MEHTBB & MBEHTBP.

- Google Patents. (n.d.). Process for the production of 2-ethyl-hexanol.

- Ataman Kimya. (n.d.). 2-ETHYLHEXYL-2,3,4,5-TETRABROMOBENZOATE.

- Koch, H. M., & Angerer, J. (2007). Di-iso-nonylphthalate (DINP) and di-iso-decylphthalate (DIDP) - their use, toxicity, and metabolism and the determination of their metabolites in human biological fluids.

- EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.

- Agilent Technologies. (n.d.). Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS.

- Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies.

- Currenta GmbH & Co. OHG. (2017). Identity, Appearance, Spectral Data, Material Balance and Mass Spectrometry by GC-MS of Bis(2-ethylhexyl)

- PubChem. (n.d.). 2-Ethylhexyl benzoate. National Center for Biotechnology Information.

- Krishnan, R., Manickam, K., Manimegalai, T., & Maheswaran, R. (2021). ¹H NMR spectrum of the isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid ….

- Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives.

- Semantic Scholar. (n.d.). Detection, identification, and quantification of hydroxylated bis(2-ethylhexyl)

- Gauthier, L. T., et al. (2010). High-sensitivity method for determination of tetrabromobisphenol-S and tetrabromobisphenol-A derivative flame retardants in great lakes herring gull eggs by liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry. Environmental Science & Technology, 44(22), 8683-8689.

- SIELC Technologies. (2018).

- Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Dubocq, F., et al. (2022).

- LC-MS/MS Method Development Part 4: Master MRM Transition Time Segment

Sources

- 1. Hydroxylated 2-Ethylhexyl tetrabromobenzoate isomers in house dust and their agonistic potencies with several nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst | Semantic Scholar [semanticscholar.org]

- 7. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]

- 8. US4684750A - Process for the production of 2-ethyl-hexanol - Google Patents [patents.google.com]

"synthesis of deuterated 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate"

An In-depth Technical Guide to the Synthesis of Deuterated 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate

Abstract

This guide provides a comprehensive, research-level overview of the synthetic pathway for producing deuterated 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (d-EH-TBB). Deuterium-labeled analogues of environmental contaminants and metabolites are indispensable tools for modern analytical chemistry, particularly in quantitative mass spectrometry-based methods such as isotope dilution analysis. They serve as ideal internal standards, improving the accuracy and precision of toxicological and environmental monitoring studies. This document details a robust, multi-step synthesis, addressing the primary chemical challenges, including the preparation of a specifically deuterated alcohol precursor and the sterically hindered final esterification. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a foundational understanding for researchers in the field.

Introduction and Strategic Overview

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EH-TBB) is a key component of commercial brominated flame retardant mixtures, such as Firemaster® 550. Its detection in environmental matrices and human tissues necessitates the development of sensitive and accurate analytical methods for exposure assessment.[1] The synthesis of a stable, isotopically labeled internal standard is paramount for achieving this analytical rigor.

This guide outlines a logical and efficient synthetic strategy. The core of the synthesis is a convergent approach, where the two primary fragments of the molecule—the aromatic acid and the deuterated alcohol—are prepared separately and then coupled in a final step. This strategy isolates the complexities of the deuteration and the hindered esterification, allowing for optimization at each stage.

Retrosynthetic Analysis

The disconnection of the ester bond in the target molecule reveals the two key synthons: 2,3,4,5-Tetrabromobenzoic Acid (TBBA) and a deuterated 2-Ethylhexanol (d-2-EH). This retrosynthetic pathway forms the structural basis of our guide.

Caption: Retrosynthetic analysis of d-EH-TBB.

Synthesis of Precursors

Pathway I: Preparation of 2,3,4,5-Tetrabromobenzoic Acid (TBBA)

Causality of Experimental Choice: Starting with tetrabromophthalic anhydride is advantageous due to its availability and the well-established chemistry for its conversion. The primary challenge is preventing the formation of the undesired diester byproduct. By carefully controlling reaction conditions (e.g., temperature and stoichiometry), we can favor the formation of the half-ester intermediate, which is then decarboxylated to yield the target mono-acid.

A generalized reaction scheme is as follows:

-

Half-Ester Formation: Tetrabromophthalic anhydride is reacted with an alcohol at moderate temperatures.

-

Decarboxylation: The resulting half-ester is heated, often in the presence of a decarboxylation catalyst, to eliminate CO₂ and form the corresponding tetrabromobenzoate ester.

-

Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the sodium salt of TBBA, which is subsequently acidified to precipitate the final 2,3,4,5-tetrabromobenzoic acid.

Pathway II: Synthesis of Deuterated 2-Ethylhexanol (d-2-EH)

The introduction of deuterium into the 2-ethylhexanol moiety is the most crucial step for creating the labeled standard. For maximum utility and to prevent isotopic exchange during sample workup or analysis, the deuterium labels should be placed at non-labile, saturated carbon positions. A robust method involves the synthesis of β-deuterated 2-ethylhexanol.[3]

Justification for Deuteration Site: Placing the deuterium at the β-position (C2) of the hexanol chain provides a stable isotopic label. This position is not prone to enolization and is less likely to be involved in common metabolic oxidations of the primary alcohol, preserving the isotopic label during biological studies. This choice enhances the stability and reliability of the internal standard.

The synthetic workflow is outlined below:

Caption: Workflow for the synthesis of β-deuterated 2-ethylhexanol.

This pathway leverages a deuterolysis reaction on an enol acetate intermediate, providing a specific and high-yield method for deuterium incorporation.[3]

Final Step: Esterification of a Sterically Hindered Acid

The coupling of 2,3,4,5-tetrabromobenzoic acid with deuterated 2-ethylhexanol presents the final synthetic hurdle. The two bromine atoms positioned ortho to the carboxylic acid group create significant steric hindrance, which drastically slows down or prevents standard Fischer esterification.[4][5]

Overcoming Steric Hindrance: To achieve an efficient reaction, the carboxylic acid must be "activated" to create a more reactive electrophile. A common and highly effective method for sterically hindered acids is to convert the carboxylic acid into an acyl chloride.[6] The highly electrophilic acyl chloride readily reacts with the alcohol, even a secondary alcohol like 2-ethylhexanol, to form the ester bond.

Caption: Acyl chloride-mediated esterification workflow.

This approach bypasses the unfavorable equilibrium of Fischer esterification and provides high yields under relatively mild conditions. The use of a mild base like pyridine is crucial to neutralize the HCl byproduct generated during the reaction.

Detailed Experimental Protocols

Protocol: Synthesis of β-d-2-Ethylhexanol

-

Step 1: Synthesis of 2-Ethylhex-1-enyl acetate. In a round-bottom flask equipped with a distillation head, combine 2-ethylhexanal (1.0 mol) and isopropenyl acetate (2.0 mol). Add p-toluenesulfonic acid (0.01 mol) as a catalyst. Heat the mixture to facilitate the distillation of acetone, a byproduct of the enol acetylation. Continue heating until acetone distillation ceases, indicating reaction completion. The crude product can be purified by vacuum distillation.

-

Step 2: Deuterolysis and Reduction. Cool the purified 2-ethylhex-1-enyl acetate. Add deuterium oxide (D₂O, 1.5 mol) and a catalytic amount of acid. Stir the mixture at room temperature to effect deuterolysis of the enol acetate to the corresponding deuterated ketone. Without isolation, add the mixture to a solution of sodium borohydride (NaBH₄, 0.5 mol) in ethanol at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Step 3: Workup and Purification. Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude deuterated 2-ethylhexanol by vacuum distillation to yield a colorless oil.

Protocol: Synthesis of d-EH-TBB via Acyl Chloride

-

Step 1: Activation of TBBA. In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend 2,3,4,5-tetrabromobenzoic acid (1.0 eq) in excess thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours, or until the solution becomes clear.

-

Step 2: Removal of Excess Reagent. Carefully distill off the excess thionyl chloride under reduced pressure. The resulting crude tetrabromobenzoyl chloride, a solid, can be used directly in the next step.

-

Step 3: Esterification. Dissolve the crude acyl chloride in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add dry pyridine (1.2 eq). Cool the solution to 0°C in an ice bath. Add a solution of β-d-2-ethylhexanol (1.1 eq) in the same solvent dropwise.

-

Step 4: Workup and Purification. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, deuterated 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate.

Product Characterization and Data

The identity, purity, and isotopic incorporation of the final product must be rigorously confirmed using a suite of analytical techniques.

| Parameter | Expected Outcome | Method |

| Purity | >98% | HPLC, GC-MS |

| Identity Confirmation | Match with theoretical structure | ¹H NMR, ¹³C NMR |

| Isotopic Incorporation | Shift in molecular ion peak corresponding to the number of deuterium atoms. | High-Resolution Mass Spectrometry (HRMS) |

| Deuteration Site | Absence or significant reduction of the proton signal at the β-position of the 2-ethylhexyl chain. | ¹H NMR |

Self-Validation: The combination of these analytical methods provides a self-validating system. HRMS confirms the correct elemental composition and deuterium incorporation, while NMR spectroscopy confirms the precise location of the isotopic label and the overall structural integrity of the molecule.

Safety Considerations

-

Brominated Compounds: Tetrabromophthalic anhydride and its derivatives should be handled with care in a well-ventilated fume hood, as they can be irritants.

-

Thionyl Chloride: This reagent is highly corrosive and reacts violently with water to release toxic HCl and SO₂ gas. It must be handled in a dry apparatus within a fume hood.

-

Solvents: Standard precautions for handling flammable organic solvents (ethers, hexanes, DCM) should be observed.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory for all procedures.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

| No. | Title | Source | URL |

| 1 | Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source | Organic Chemistry Portal | [Link] |

| 2 | Beta deuterated 2-ethylhexanol and derivatives | Google Patents (US4326070A) | |

| 3 | Method for esterifying hindered carboxylic acids | European Patent Office (EP0339999A2) | |

| 6 | Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl | RSC Publishing | [Link] |

| 7 | Ester synthesis by esterification | Organic Chemistry Portal | [Link] |

| 10 | Process for producing tetrabromobenzoate esters | Google Patents (US20050027139A1) | |

| 11 | 2-ETHYLHEXYL-2,3,4,5-TETRABROMOBENZOATE | Ataman Kimya | [Link] |

| 15 | A New Method for the Esterification of Certain Sterically Hindered Acids | Journal of the American Chemical Society | [Link] |

| 23 | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | ChemicalBook | |

| 26 | 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate (TBPH)- information sheet | Canada.ca | [Link] |

| 29 | esterification - alcohols and carboxylic acids | Chemguide | [Link] |

| 31 | Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions | Master Organic Chemistry | [Link] |

Sources

- 1. 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate (TBPH)- information sheet - Canada.ca [canada.ca]

- 2. US20050027139A1 - Process for producing tetrabromobenzoate esters - Google Patents [patents.google.com]

- 3. US4326070A - Beta deuterated 2-ethylhexanol and derivatives - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 (CAS Number 1794752-19-4)

Introduction: The Analytical Imperative for Novel Flame Retardants

The phasing out of legacy brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) has led to the widespread adoption of "novel" BFRs. Among these is 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB), a key component in commercial flame retardant mixtures such as Firemaster® 550, used extensively in polyurethane foams for furniture and baby products.[1] As TBB is an additive, not chemically bound to the polymer matrix, it can leach into the environment, leading to human exposure through dust inhalation and ingestion.[2] This has necessitated the development of sensitive and accurate analytical methods to quantify TBB in various biological and environmental matrices to assess human exposure and understand its toxicokinetics.

This guide provides a comprehensive technical overview of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 (d17-TBB), the deuterated stable isotope-labeled internal standard for TBB. We will delve into its fundamental properties, plausible synthesis, the principles of its application in isotope dilution mass spectrometry, a detailed bioanalytical workflow for human serum, and its metabolic context. This document is intended for researchers, analytical chemists, and toxicologists engaged in the biomonitoring of environmental contaminants.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of both the analyte (TBB) and its deuterated internal standard (d17-TBB) is critical for method development, particularly in chromatography and mass spectrometry.

| Property | 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (TBB) | This compound (d17-TBB) |

| CAS Number | 183658-27-7[3] | 1794752-19-4[3][4] |

| Molecular Formula | C₁₅H₁₈Br₄O₂ | C₁₅HD₁₇Br₄O₂[4] |

| Molecular Weight | ~549.9 g/mol | ~567.02 g/mol [4] |

| Structure | 2-ethylhexyl ester of 2,3,4,5-tetrabromobenzoic acid | Deuterium-labeled 2-ethylhexyl ester of 2,3,4,5-tetrabromobenzoic acid |

| Synonyms | TBB, EH-TBB | TBB-d17 |

| Applications | Flame Retardant | Labeled Internal Standard for TBB analysis[4] |

The key distinction is the replacement of 17 hydrogen atoms with deuterium on the 2-ethylhexyl moiety of d17-TBB. This mass shift of +17 Da allows for clear differentiation by a mass spectrometer, while maintaining nearly identical physicochemical properties such as polarity, solubility, and chromatographic retention time. This near-identical behavior is the cornerstone of its efficacy as an internal standard.

Plausible Synthesis of this compound

While the precise, proprietary synthesis routes for commercial standards are not public, a chemically sound pathway can be proposed based on established organic chemistry principles. The synthesis involves two primary stages: the preparation of the deuterated alcohol and the subsequent esterification.

Workflow for Plausible Synthesis of d17-TBB

Caption: Plausible two-part synthesis of d17-TBB.

Step-by-Step Methodology (Proposed)

-

Synthesis of 2-Ethylhexyl-d17 alcohol: A common method for producing α,α-dideuterio alcohols is the reductive deuteration of acyl chlorides using reagents like samarium(II) iodide (SmI₂) and deuterium oxide (D₂O).[5] This method offers high deuterium incorporation.[5] Starting with commercially available 2-ethylhexanoyl chloride, this reaction would yield 2-ethylhexyl-d17 alcohol.[6][7]

-

Synthesis of 2,3,4,5-Tetrabromobenzoyl chloride: 2,3,4,5-Tetrabromobenzoic acid can be converted to its more reactive acid chloride derivative using a standard chlorinating agent like thionyl chloride (SOCl₂).

-

Esterification: The deuterated alcohol (2-ethylhexyl-d17 alcohol) is then reacted with 2,3,4,5-tetrabromobenzoyl chloride.[8] This reaction typically proceeds readily, often in the presence of a non-nucleophilic base (like pyridine) to scavenge the HCl byproduct, yielding the final product, this compound.[9]

-

Purification: The final product would be purified using standard techniques such as column chromatography to ensure high chemical and isotopic purity, which is critical for its use as an analytical standard.

The Role of d17-TBB in Isotope Dilution Mass Spectrometry

The central challenge in quantitative bioanalysis is correcting for variability during sample processing and instrumental analysis. Matrix effects, where co-eluting substances from a complex sample like serum suppress or enhance the ionization of the target analyte, are a primary source of inaccuracy. Isotope dilution, using a stable isotope-labeled internal standard (SIL-IS) like d17-TBB, is the gold standard for mitigating these issues.

Principle of Isotope Dilution

-

Spiking: A known, fixed amount of d17-TBB is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.

-

Co-Processing: Because d17-TBB is chemically almost identical to the native TBB, it experiences the same extraction efficiency, potential for degradation, and, crucially, the same degree of ionization suppression or enhancement in the mass spectrometer's source.

-

Detection: The mass spectrometer distinguishes between the native TBB and the heavier d17-TBB based on their mass-to-charge ratio (m/z).

-

Quantification: The concentration of the native TBB is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard. Any loss or matrix effect that reduces the TBB signal will proportionally reduce the d17-TBB signal, keeping the ratio constant and ensuring an accurate measurement of the original concentration.

Logical Workflow of Isotope Dilution Mass Spectrometry

Caption: Isotope Dilution Mass Spectrometry workflow.

Bioanalytical Method for TBB in Human Serum

This section outlines a representative, field-proven workflow for the quantification of TBB in human serum using d17-TBB and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol synthesizes common practices for the analysis of novel brominated flame retardants.[10][11][12]

Experimental Protocol: Serum TBB Quantification

1. Materials and Reagents:

-

Analytes: Certified reference standards of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (TBB) and this compound (d17-TBB).

-

Solvents: HPLC-grade or higher purity acetone, n-hexane, ethyl acetate, dichloromethane (DCM), methanol, and water.

-

Reagents: Formic acid, ammonium sulphate.

-

Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or silica-based).[12][13]

-

Biological Matrix: Pooled human serum (verified to be free of TBB) for calibrators and QCs.

2. Preparation of Standards and Solutions:

-

Stock Solutions: Prepare individual stock solutions of TBB and d17-TBB in a suitable solvent (e.g., toluene or isooctane) at a concentration of ~1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the TBB stock solution in a suitable solvent to create calibration spiking solutions. Prepare a single working solution of d17-TBB for spiking all samples.

3. Sample Preparation (Solid-Phase Extraction - SPE):

-

Aliquoting: To 1 mL of serum sample (calibrator, QC, or unknown) in a glass tube, add the d17-TBB internal standard working solution and vortex briefly.[10]

-

Protein Disruption: Add formic acid or a salt solution (e.g., ammonium sulphate) and vortex to denature and precipitate proteins.[12][14]

-

Liquid-Liquid Partition (Initial Extraction): Add a mixture of organic solvents (e.g., n-hexane/acetone or hexane/diethyl ether), vortex vigorously, and centrifuge to separate the layers.[11][14][15]

-

SPE Column Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) sequentially with ethyl acetate, methanol, and water.

-

Loading: Transfer the organic supernatant from step 3 to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-polarity solvent (e.g., 5% aqueous methanol) to remove interferences.

-

Elution: Elute the analytes (TBB and d17-TBB) with a stronger organic solvent like ethyl acetate or dichloromethane.[12]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase-compatible solvent (e.g., methanol or acetonitrile).

4. LC-MS/MS Analysis:

-

LC System: A UHPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining the lipophilic TBB molecule.[10]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol or Acetonitrile with 0.1% formic acid

-

-

Gradient: A gradient starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source in negative ion mode.

Proposed MRM Transitions: The exact MRM transitions must be optimized empirically. However, based on the structure, likely transitions would involve the precursor ion [M-H]⁻ or an adduct, followed by fragmentation. For TBB, a characteristic fragment would be the tetrabromobenzoate anion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| TBB | ~549.8 | ~438.7 (Tetrabromobenzoate) | (Optimized, e.g., -25 to -40) |

| d17-TBB | ~566.8 | ~438.7 (Tetrabromobenzoate) | (Optimized, e.g., -25 to -40) |

5. Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA).[1][8] Key parameters include:

-

Linearity: Analyzing a calibration curve over the expected concentration range.

-

Accuracy & Precision: Analyzing QC samples at low, medium, and high concentrations on multiple days.[16][17][18]

-

Selectivity: Ensuring no interference from endogenous matrix components.

-

Matrix Effect: Assessing ionization suppression or enhancement.

-

Stability: Evaluating analyte stability under various storage and processing conditions.[8]

Illustrative Validation Data Summary:

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | Covers expected concentrations | e.g., 0.1 - 100 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

Metabolic Fate of TBB: The Role of Carboxylesterases

Understanding the metabolism of TBB is crucial for interpreting biomonitoring data. The primary metabolic pathway for TBB in humans is the hydrolysis of the ester bond to form 2,3,4,5-tetrabromobenzoic acid (TBBA) and 2-ethylhexanol.[19] This reaction is catalyzed by carboxylesterase (CES) enzymes, primarily located in the liver and small intestine.[4][20][21]

Metabolic Pathway Diagram

Caption: Carboxylesterase-mediated hydrolysis of TBB.

Human carboxylesterases are broadly classified into hCE1 and hCE2.[4] These isozymes exhibit different substrate specificities. hCE1 generally prefers substrates with a small alcohol group and a large acyl group, while hCE2 efficiently hydrolyzes substrates with a larger alcohol group, like 2-ethylhexanol.[3][20][22] Therefore, it is highly probable that hCE2 is the primary enzyme responsible for the in vivo hydrolysis of TBB.[3] The resulting metabolite, TBBA, is more water-soluble and is a key biomarker of TBB exposure, frequently measured in urine samples.[23][24]

Conclusion and Future Perspectives

This compound is an indispensable tool for the accurate quantification of the novel flame retardant TBB in human and environmental samples. Its use in isotope dilution LC-MS/MS methods provides the necessary accuracy and precision to overcome the challenges of trace-level analysis in complex biological matrices. The analytical workflow presented here, based on solid-phase extraction and tandem mass spectrometry, represents a robust and sensitive approach for biomonitoring studies.

As the use of novel flame retardants continues, so too will the need for advanced analytical methodologies. Future work will likely focus on developing high-throughput methods capable of simultaneously quantifying a wider range of legacy and emerging flame retardants and their metabolites from a single, small-volume sample. The principles and protocols detailed in this guide provide a solid foundation for researchers to build upon in this critical area of public health and environmental science.

References

- [Determination of three brominated flame retardants in human serum using solid-phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry]. (2011). Se Pu.[Link]

- Novel biomonitoring method for determining five classes of legacy and alternative flame retardants in human serum samples. (2023).

- Determination of novel brominated flame retardants and polybrominated diphenyl ethers in serum using gas chromatography-mass spectrometry with two simplified sample preparation procedures. (2016). ProQuest.[Link]

- Determination of novel brominated flame retardants and polybrominated diphenyl ethers in serum using gas chromatography–mass spectrometry with two simplified sample preparation procedures. (2016).

- In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues. (2012).

- Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. (2023). MDPI.[Link]

- 1794752-19-4| Chemical Name : this compound.

- Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. (2005). Expert Opinion on Drug Metabolism & Toxicology.[Link]

- In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5- Tetrabromobenzo

- Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. (2006). Drug Metabolism and Disposition.[Link]

- ORGANIC DEUTERIUM COMPOUNDS: XIX. SYNTHESIS OF SOME DEUTERATED LAURIC ACIDS AND THEIR METHYL ESTERS. (1956). Canadian Journal of Chemistry.[Link]

- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024). MDPI.[Link]

- A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. (2021).

- Human Excretion of Polybrominated Diphenyl Ether Flame Retardants: Blood, Urine, and Sweat Study. (2016).

- Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O. (2023).

- Enhancing Quantitative Analysis of Xenobiotics in Blood Plasma through Cross-Matrix Calibration and Bayesian Hierarchical Modeling. (2023).

- Concentrations of brominated flame retardants (PBDEs, HBCDD, HBB, PBEB, BTBPE, and DBDPE) in blood serum from first-time mothers. (2023). Diva-portal.org.[Link]

- Human carboxylesterase isozymes: catalytic properties and r

- Selective pressurized liquid extraction of novel and legacy brominated flame retardants

- Human carboxylesterases HCE1 and HCE2: ontogenic expression, inter-individual variability and differential hydrolysis of oseltamivir, aspirin, deltamethrin and permethrin. (2009). Biochemical Pharmacology.[Link]

- Accuracy and Precision - What's The Difference?

- Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. uniklinik-freiburg.de.[Link]

- Accuracy and Reproducibility.

- Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. (2023). Frontiers in Molecular Biosciences.[Link]

- prepar

- Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration. (2016).

- Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. BEBPA.[Link]

- Acid chlorides react with alcohols to form esters. (2023). Chemistry LibreTexts.[Link]

- Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu.[Link]

- Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry. (2015).

- Metabolites of organophosphate flame retardants and 2-ethylhexyl tetrabromobenzoate in urine from paired mothers and toddlers. (2014). Environmental Science & Technology.[Link]

- Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry. (2015).

- Isomeric separation and quantitation of di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates in blood by LC-MS/MS. (2017).

- Risk assessment and Biomonitoring Equivalent for 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and tetrabromobenzoic acid (TBBA). (2017).

- Improving Accuracy and Precision in Scientific, Technical, and Data-Driven Domains. (2023). LinkedIn.[Link]

- Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. (2008).

- Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine. (2020).

- Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry. (2004).

Sources

- 1. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. [Determination of three brominated flame retardants in human serum using solid-phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of novel brominated flame retardants and polybrominated diphenyl ethers in serum using gas chromatography-mass spectrometry with two simplified sample preparation procedures - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Human Excretion of Polybrominated Diphenyl Ether Flame Retardants: Blood, Urine, and Sweat Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

- 16. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]

- 17. thyroid.org [thyroid.org]

- 18. Characterization of Precision and Accuracy and Total Analytical Error for Bioassays – BEBPA [bebpa.org]

- 19. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Human carboxylesterases HCE1 and HCE2: ontogenic expression, inter-individual variability and differential hydrolysis of oseltamivir, aspirin, deltamethrin and permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Human carboxylesterase isozymes: catalytic properties and rational drug design. | Semantic Scholar [semanticscholar.org]

- 23. Metabolites of organophosphate flame retardants and 2-ethylhexyl tetrabromobenzoate in urine from paired mothers and toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Risk assessment and Biomonitoring Equivalent for 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and tetrabromobenzoic acid (TBBA) - PubMed [pubmed.ncbi.nlm.nih.gov]

"molecular weight of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17"

An In-Depth Technical Guide to 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17: Properties and Application in Isotope Dilution Analysis

Introduction

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a component of commercial brominated flame retardant (BFR) mixtures, utilized to inhibit ignition and fire spread in various consumer products.[1] The widespread use and additive nature of these compounds lead to their release into the environment, necessitating robust analytical methods for monitoring their presence in diverse matrices, including water, soil, and biological tissues.[2][3] Accurate quantification of trace-level contaminants is a significant analytical challenge due to complex sample matrices and potential analyte loss during sample preparation.

This technical guide focuses on this compound (TBB-d17), the stable isotope-labeled analog of EH-TBB. We will detail its core physicochemical properties, with a primary focus on its molecular weight, and provide an in-depth overview of its critical application as an internal standard in isotope dilution mass spectrometry—the gold standard for high-precision quantitative analysis.

Part 1: Core Physicochemical Properties

This compound is specifically synthesized to serve as an ideal internal standard for the analysis of its unlabeled counterpart, EH-TBB (CAS No. 183658-27-7).[4] The key distinction is the replacement of 17 hydrogen atoms on the 2-ethylhexyl moiety with deuterium (¹⁷D), a stable, heavy isotope of hydrogen. This isotopic labeling renders the molecule chemically identical to the native analyte in terms of extraction efficiency and chromatographic behavior, yet clearly distinguishable by its higher mass in a mass spectrometer.

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The formula for TBB-d17 is C15H1D17Br4O2.[4][5] Its molecular weight is precisely determined by this composition, which is fundamental for preparing standards and for mass spectrometry calibration and analysis. The properties of the deuterated standard and its native analog are summarized below.

| Property | This compound (Labeled) | 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (Unlabeled) |

| Synonyms | TBB-d17; 2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl-d17 Ester[4][5] | EH-TBB; TBB |

| CAS Number | 1794752-19-4[4][5][6] | 183658-27-7[4][7] |

| Molecular Formula | C₁₅H₁D₁₇Br₄O₂[4][5] | C₁₅H₁₈Br₄O₂[1][7] |

| Molecular Weight | 567.027 g/mol [4] | 549.9 g/mol [1][7][8] |

Part 2: The Principle of Isotope Dilution for Quantitative Accuracy

The central utility of TBB-d17 lies in its application in Isotope Dilution Mass Spectrometry (IDMS). This technique is the benchmark for accurate quantification in environmental and biological analysis because it effectively corrects for analytical variability.[2][9]

Causality Behind the Method: During complex analytical procedures like extraction, cleanup, and injection, it is nearly impossible to achieve 100% recovery of the target analyte. Furthermore, matrix components can suppress or enhance the analyte's signal in the mass spectrometer. By adding a known amount of the isotope-labeled standard (TBB-d17) to the sample at the very beginning of the workflow, the standard experiences the exact same procedural losses and matrix effects as the native analyte (EH-TBB). Because the ratio of the native analyte to the labeled standard remains constant throughout the process, the final measurement of this ratio by the mass spectrometer allows for a highly accurate calculation of the initial concentration of the native analyte, irrespective of recovery rates.

Part 3: Experimental Protocol for Quantification of EH-TBB

The following protocol describes a robust and widely adopted methodology for the quantification of EH-TBB in water samples using TBB-d17 and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method is based on established principles for analyzing brominated flame retardants.[2][10]

Objective: To accurately determine the concentration of EH-TBB in a water sample using solid-phase extraction (SPE) and ID-GC-MS/MS.

Materials:

-

This compound (TBB-d17) standard solution

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

High-purity solvents: Dichloromethane (DCM), Methanol, Isooctane

-

Nitrogen evaporator

-

GC-MS/MS system

Methodology:

-

Sample Spiking (Self-Validation Start):

-

To a 1-liter water sample, add a precise and known amount of the TBB-d17 internal standard solution.

-

Rationale: This step is critical. Spiking at the outset ensures the standard is subjected to the entire analytical process, providing the basis for accurate correction of all subsequent procedural variations and losses.[2]

-

-

Solid-Phase Extraction (SPE) - Analyte Concentration:

-

Cartridge Conditioning: Sequentially pass 10 mL of DCM, 10 mL of methanol, and 10 mL of deionized water through the SPE cartridge. Do not allow the cartridge to go dry.

-

Rationale: Conditioning activates the sorbent and ensures proper interaction with the sample. DCM is a strong organic solvent, methanol serves as a transition, and water primes it for the aqueous sample.

-

Sample Loading: Pass the entire 1-liter water sample through the conditioned cartridge at a steady flow rate.

-

Rationale: The hydrophobic BFRs (both native and labeled) will adsorb onto the C18 stationary phase while the polar water matrix is discarded.

-

Drying: Dry the cartridge under vacuum or with a stream of nitrogen for at least 30 minutes.

-

Rationale: Residual water must be thoroughly removed as it is immiscible with the elution solvent and can interfere with subsequent chromatographic analysis.[2]

-

-

Elution and Concentration:

-

Elution: Elute the retained analytes from the cartridge with 10 mL of DCM into a collection tube.

-

Rationale: DCM is an effective solvent for disrupting the hydrophobic interactions and eluting the BFRs from the sorbent.

-

Concentration: Gently concentrate the eluate to a final volume of approximately 1 mL using a stream of nitrogen.

-

Rationale: This step increases the analyte concentration to a level suitable for sensitive detection by the GC-MS/MS.

-

Solvent Exchange: Add 1 mL of isooctane and re-concentrate to the final 1 mL volume.

-

Rationale: Isooctane is a more suitable solvent for GC injection than the more volatile DCM, ensuring better chromatographic performance.[2]

-

-

Instrumental Analysis (GC-MS/MS):

-

Inject the final extract into the GC-MS/MS system. The gas chromatograph separates the analytes based on their boiling points and interaction with the column, while the tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

-

Rationale: The use of GC provides the necessary separation from other matrix components. Tandem MS (MS/MS) provides superior selectivity and reduces background noise by monitoring specific precursor-to-product ion transitions for both EH-TBB and TBB-d17, which is crucial for trace-level analysis.[2][10]

-

Conclusion

This compound, with a molecular weight of 567.027 g/mol , is an indispensable tool for environmental and toxicological research.[4] Its value extends far beyond its physical properties, serving as the cornerstone for the isotope dilution technique. By enabling analysts to overcome the inherent challenges of sample loss and matrix interference, this stable isotope-labeled standard ensures the highest degree of accuracy and trustworthiness in the quantification of the flame retardant EH-TBB. The robust protocols it facilitates are critical for regulatory monitoring, exposure assessment, and understanding the environmental fate of this class of persistent compounds.

References

- BenchChem. Application Note: High-Sensitivity Analysis of Brominated Flame Retardants in Water using Isotope Dilution GC-MS with Hexabromob.

- LGC Standards.

- Smolecule.

- TargetMol.

- Pharmaffiliates.

- Santa Cruz Biotechnology.

- Al-Qaim, F. F., et al. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.

- ResearchGate. Determination of Bromine Flame Retardants in Polymers by High Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry.

- PubChem.

- Rađenović, A., et al.

- MedChemExpress.

Sources

- 1. Buy this compound [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17_TargetMol [targetmol.com]

- 7. 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Comprehensive Structure Elucidation of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 (d17-TBB)

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

The robust analytical quantification of emerging environmental contaminants is fundamental to toxicological and metabolomic studies. 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) is a key component in novel brominated flame retardant (BFR) mixtures, such as Firemaster 550®, that have replaced phased-out polybrominated diphenyl ethers (PBDEs).[1][2] Accurate monitoring of TBB in complex matrices necessitates the use of a stable, isotopically labeled internal standard. This guide provides a comprehensive technical overview of the analytical methodologies required to unequivocally confirm the molecular structure and verify the isotopic enrichment of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate-d17 (d17-TBB). By integrating data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy, we establish a self-validating workflow that ensures the identity and purity of this critical analytical standard.

Introduction: The Analytical Imperative for a Deuterated Standard

TBB has been identified in indoor dust, consumer products, and human tissues, prompting concerns about its potential for bioaccumulation and toxicity.[2][3] To conduct precise quantitative analysis in complex biological and environmental samples, stable isotope dilution assays using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard.[4] A deuterated internal standard, such as d17-TBB, is ideal as it co-elutes with the native analyte and exhibits nearly identical chemical behavior during sample extraction and ionization, effectively correcting for matrix effects and variations in instrument response.[5][6][7]

The integrity of any quantitative data is directly dependent on the verified structure and isotopic purity of the internal standard. Therefore, a rigorous, multi-technique approach to structure elucidation is not merely procedural but is foundational to data trustworthiness.

Conceptual Synthesis of d17-TBB

The logical and most efficient synthesis of d17-TBB involves the esterification of 2,3,4,5-tetrabromobenzoic acid (TBBA) with deuterated 2-ethylhexanol (2-ethylhexanol-d17). The deuterated alcohol serves as the sole source of isotopic labeling.

Causality of Design:

-

Labeling Position: Placing the 17 deuterium atoms on the aliphatic 2-ethylhexyl chain ensures that the label is stable and not prone to back-exchange under typical analytical conditions.[8]

-

Mass Shift: A +17 Da mass shift provides a clear and unambiguous separation from the native analyte's isotopic cluster in the mass spectrometer, preventing cross-talk and ensuring accurate quantification.

-

Chemical Integrity: Deuteration of the alkyl chain has a negligible effect on the ester functionality or the aromatic ring, preserving the molecule's chromatographic behavior and fragmentation patterns, which is a key requirement for an effective internal standard.[7]

Multi-Technique Structure Elucidation

A combination of orthogonal analytical techniques is essential to provide a complete and validated structural profile.[9]

Mass Spectrometry (MS): The Definitive Mass Confirmation

MS is the primary tool for confirming the correct molecular weight, verifying the degree of deuteration, and elucidating the structural backbone through fragmentation analysis.

-

Sample Preparation: Prepare a 1 µg/mL solution of d17-TBB in a high-purity solvent such as toluene or isooctane.

-

GC Separation:

-

Injector: Splitless mode at 280 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 650.

-

Source Temperature: 230 °C.

-

The EI-MS spectrum provides a characteristic molecular fingerprint. The fragmentation of the unlabeled TBB is expected to proceed via cleavage of the ester bond.[10] For d17-TBB, the mass of the molecular ion and the alkyl fragment ion will be shifted by +17 Da, while the brominated benzoyl fragment remains unchanged, providing definitive evidence of the label's location.

The isotopic pattern for any fragment containing the four bromine atoms will show a characteristic quintet due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, further confirming the presence of the tetrabrominated ring.

| Fragment Identity | Unlabeled TBB (C₁₅H₁₈Br₄O₂) Expected m/z | d17-TBB (C₁₅HD₁₇Br₄O₂) Expected m/z | Rationale for Mass Shift |

| Molecular Ion [M]⁺˙ | 550 | 567 | Full molecule with 17 deuterium atoms. |

| [M-C₈H₁₇]⁺ | 437 | N/A | Loss of the unlabeled ethylhexyl radical. |

| [M-C₈D₁₇]⁺ | N/A | 437 | Loss of the deuterated ethylhexyl radical. |

| [C₈H₁₇]⁺ | 113 | N/A | Unlabeled ethylhexyl cation. |

| [C₈D₁₇]⁺ | N/A | 130 | Deuterated ethylhexyl cation. |

| [C₆HBr₄CO]⁺ | 421 | 421 | Tetrabromobenzoyl cation (no deuterium). |

High-resolution mass spectrometry (HRMS) would further confirm the elemental composition of these ions, providing an orthogonal layer of validation for the assigned structures.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Verification

NMR spectroscopy provides unambiguous proof of the molecular structure and is the most powerful technique for confirming the specific locations of isotopic labels.[11][12]

-

Sample Preparation: Dissolve approximately 5-10 mg of d17-TBB in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[10]

-

¹H NMR Acquisition: Acquire spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire spectrum on the same instrument using a proton-decoupled pulse sequence.

The ¹H NMR spectrum provides the most direct and compelling evidence of successful deuteration.

-

For Unlabeled TBB: The spectrum would show complex multiplets between ~0.9-1.7 ppm corresponding to the aliphatic protons of the 2-ethylhexyl group, a doublet at ~4.2 ppm for the -OCH₂- protons, and a singlet around 7.5 ppm for the lone aromatic proton.

-

For d17-TBB: The defining characteristic is the complete or near-complete disappearance of all signals in the aliphatic region (~0.9-4.3 ppm).[12][13] The only significant signal remaining will be the singlet for the aromatic proton. This absence of proton signals is conclusive proof of deuteration at all 17 positions on the ethylhexyl chain.

| Proton Assignment (Unlabeled TBB) | Expected Chemical Shift (δ, ppm) | Expected Observation in d17-TBB ¹H Spectrum |

| Aromatic C-H | ~7.5 (s, 1H) | ~7.5 (s, 1H) |

| Ester -OCH₂- | ~4.2 (d, 2H) | Signal absent |

| -CH- | ~1.7 (m, 1H) | Signal absent |

| -CH₂- groups | ~1.3-1.5 (m, 8H) | Signals absent |

| -CH₃ groups | ~0.9 (m, 6H) | Signals absent |

The ¹³C NMR spectrum will show the expected signals for the tetrabromobenzoyl portion of the molecule. The signals for the deuterated carbon atoms of the ethylhexyl chain will be significantly reduced in intensity and may appear as complex multiplets due to C-D coupling, confirming the label's location.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification

FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups and verifying the replacement of C-H bonds with C-D bonds.

-

Sample Preparation: Apply a small amount of the neat d17-TBB oil directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

The FT-IR spectrum confirms the core molecular structure. The most telling difference between the labeled and unlabeled compound is in the C-H/C-D stretching region.

-

Unchanged Bands: Key functional group vibrations, which are independent of the alkyl chain's protons, will be present in both spectra. These include the strong ester C=O stretch and the aromatic C=C and C-Br stretches.[14][15]

-

Key Differences: The spectrum of d17-TBB will be characterized by the disappearance of the aliphatic C-H stretching bands and the appearance of C-D stretching bands at a lower wavenumber (frequency) due to the heavier mass of deuterium.

| Vibrational Mode | Unlabeled TBB Approx. Wavenumber (cm⁻¹) | d17-TBB Approx. Wavenumber (cm⁻¹) | Interpretation |

| Aromatic C-H Stretch | 3030-3100 | 3030-3100 | Unchanged, confirms aromatic ring. |

| Aliphatic C-H Stretch | 2850-2960 | Absent | Confirms deuteration of the alkyl chain. |

| Aliphatic C-D Stretch | Absent | 2100-2250 | Confirms presence of deuterium on the alkyl chain. |

| Ester C=O Stretch | ~1730 | ~1730 | Unchanged, confirms ester functional group. |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Unchanged, confirms aromatic ring structure. |

| C-Br Stretch | 515-690 | 515-690 | Unchanged, confirms presence of C-Br bonds.[15] |

Comprehensive Validation and Conclusion

The structural elucidation of this compound is achieved through a synergistic, multi-technique approach where each method provides a unique and confirmatory piece of evidence.

-

Mass Spectrometry confirms the correct molecular mass for the fully deuterated compound and shows the expected mass shift in the alkyl fragment, localizing the label to the ethylhexyl chain.

-

NMR Spectroscopy provides the most definitive evidence, with the absence of proton signals for the ethylhexyl group in the ¹H spectrum unequivocally proving the location and completeness of deuteration.

-

FT-IR Spectroscopy offers rapid confirmation of the core functional groups and validates the replacement of aliphatic C-H bonds with C-D bonds.

Together, these results form a self-validating system, providing the highest degree of confidence in the identity, purity, and structural integrity of d17-TBB. This rigorous characterization is an indispensable prerequisite for its use as an internal standard, ensuring the accuracy and reliability of quantitative data in critical research, environmental monitoring, and human biomonitoring studies.

References

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.

- de Boer, J., & Ballesteros-Gómez, A. (2001). Characterisation of five technical mixtures of brominated flame retardants. Fresenius' Journal of Analytical Chemistry, 371(6), 882-90.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Unice, K. M., Dempsey, C. R., Van Gelder, G., & Monnot, A. D. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International journal of environmental research and public health, 9(11), 4033–4055.

- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Deuteration Levels in Synthesized Compounds.

- ASTM International. (1984). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry.

- PubChem. 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate. National Center for Biotechnology Information.

- ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.

- CURRENTA GmbH & Co. OHG. (2016). Appearance, Spectral Data and Mass Spectrometry by GC-MS of Bis(2-ethylhexyl) tetrabromophthalate.

- ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).

- Bakos, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 527.

- Hites, R. A. (2012). 2-Ethylhexyl tetrabromobenzoate and bis(2-ethylhexyl) tetrabromophthalate flame retardants in the Great Lakes atmosphere. Environmental Science & Technology, 46(2), 855-861.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Vermont Department of Health. (n.d.). CAS 183658-27-7 - 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB).

- MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 11(7), 589.

- Ataman Kimya. 2-ETHYLHEXYL-2,3,4,5-TETRABROMOBENZOATE.

- ResearchGate. (n.d.). FTIR spectrum of bromine-modified epoxy resin.

- Roberts, S. C., et al. (2012). In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues. Chemico-biological interactions, 199(1), 1–8.

Sources

- 1. 2-Ethylhexyl tetrabromobenzoate and bis(2-ethylhexyl) tetrabromophthalate flame retardants in the Great Lakes atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. healthvermont.gov [healthvermont.gov]

- 3. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. chemview.epa.gov [chemview.epa.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. studymind.co.uk [studymind.co.uk]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

"isotopic labeling of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate"

An In-Depth Technical Guide to the Isotopic Labeling of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EH-TBB)

Abstract

This technical guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and analytical validation required for the isotopic labeling of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EH-TBB), a prominent brominated flame retardant.[1][2][3] As EH-TBB is a replacement for legacy polybrominated diphenyl ethers (PBDEs), its environmental fate, metabolism, and toxicological profile are of significant scientific interest.[4][5] Isotopically labeled analogues are indispensable tools for these investigations, serving as internal standards for accurate quantification in complex matrices and as tracers in metabolic studies.[6][7][8] This document details two primary labeling strategies: ¹³C-labeling of the aromatic core and deuterium-labeling of the 2-ethylhexyl chain. It offers field-proven, step-by-step protocols designed for researchers in environmental science, toxicology, and drug development, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.

Introduction: The Imperative for Labeled EH-TBB

Background on EH-TBB

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is an additive flame retardant used in a variety of consumer products, including polyurethane foam in furniture and automotive applications, to meet flammability standards.[9] It is a primary component of commercial flame retardant mixtures like Firemaster® 550.[9] The widespread use of EH-TBB has led to its detection in indoor environments and human tissues.[5] In biological systems, EH-TBB is readily metabolized via ester cleavage to its primary metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA), which serves as a key biomarker of exposure.[5][10][11]

The Critical Role of Isotopic Labeling

The study of xenobiotics like EH-TBB demands high analytical precision and accuracy. Isotopic labeling, the technique of replacing an atom in a molecule with its isotope (e.g., ¹²C with ¹³C, or ¹H with ²H/D), provides the ultimate tool for this purpose.[7][12] Labeled compounds are chemically identical to their native counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7]

Key applications for labeled EH-TBB include:

-

Quantitative Analysis: Labeled EH-TBB serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), correcting for matrix effects and variations in sample preparation and instrument response, thereby enabling highly accurate quantification in complex samples like blood, urine, and dust.[8]

-

Metabolic and Pharmacokinetic Studies: Tracking the fate of labeled EH-TBB in vivo or in vitro allows for unambiguous identification of metabolites and elucidation of metabolic pathways.[6]

-

Environmental Fate and Transport: Labeled standards are crucial for monitoring the movement and degradation of EH-TBB in various environmental compartments.

This guide provides the technical foundation for synthesizing and validating these critical research tools.

Strategic Considerations for Labeling EH-TBB

The choice of isotope and its position within the EH-TBB molecule is a critical decision dictated by the intended application. The molecule offers two primary domains for labeling: the stable tetrabromobenzoate core and the metabolically labile 2-ethylhexyl ester chain.

Isotope Selection: Carbon-13 vs. Deuterium

-

Carbon-13 (¹³C): Labeling with ¹³C is the gold standard for creating internal standards. The C-C and C-H bonds are highly stable, minimizing the risk of isotope loss during chemical or biological processes. A ¹³C₆-label on the aromatic ring provides a significant mass shift (+6 Da) while preserving the core structure that is retained in the primary metabolite, TBBA.[13][14]

-